![molecular formula C12H7IO B1662023 4-Iododibenzofuran CAS No. 65344-26-5](/img/structure/B1662023.png)
4-Iododibenzofuran
Overview
Description
4-Iododibenzofuran is a synthetic organic chemical compound . It has a molecular formula of C12H7IO and an average mass of 294.088 Da .
Molecular Structure Analysis
The molecular structure of 4-Iododibenzofuran consists of 12 carbon atoms, 7 hydrogen atoms, and 1 iodine atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Iododibenzofuran is a solid at 20 degrees Celsius . It has a molecular weight of 294.09 . More detailed physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Fluorescence Cell Imaging
The compound’s derivatives have been explored for their potential in fluorescence cell imaging. Specifically, they can serve as fluorescent probes for imaging lipid droplets in cancer cells, which are important for cancer diagnosis and prognosis . The high lipophilicity and specific staining properties make these derivatives valuable tools in oncological research.
Material Science
In material science, 4-Iododibenzofuran is used as a building block for small molecule semiconductor materials. Its molecular structure contributes to the development of materials with desirable electronic properties for use in various applications, including sensors and photovoltaic devices .
Photophysical Characterization
The photophysical properties of 4-Iododibenzofuran derivatives are extensively studied to understand their behavior in different solvents. This research is fundamental for designing compounds with tailored absorption and emission properties for advanced optical applications .
Synthesis of Complex Molecules
4-Iododibenzofuran: serves as a precursor in the synthesis of complex organic molecules. Its iodine atom can undergo various cross-coupling reactions, enabling the creation of a wide range of structurally diverse compounds for pharmaceuticals and agrochemicals .
Chemical Education and Research
Due to its interesting chemical and physical properties, 4-Iododibenzofuran is often used in academic settings for teaching and research purposes. It provides a practical example of heterocyclic compounds and their applications in real-world scenarios .
Safety and Regulations Research
The safety profile and regulatory status of 4-Iododibenzofuran are subjects of ongoing research. Understanding its toxicity, hazards, and safe handling procedures is essential for its use in both laboratory and industrial environments .
Patent and Literature Analysis
4-Iododibenzofuran: is frequently mentioned in patents and scientific literature, reflecting its importance in current scientific advancements. Researchers analyze this data to identify trends and potential areas for future development .
Mechanism of Action
Target of Action
It’s structurally related to benzofuran, which has been reported to interact with lysozyme in enterobacteria phage t4 .
Mode of Action
Benzofuran and its derivatives are known to interact with their targets through various mechanisms .
Biochemical Pathways
For instance, 4-hydroxybenzoate (4-HBA), a benzofuran derivative, is hydroxylated by 4-HBA 3-hydroxylase (PobA) to yield protocatechuate (PCA), which is further metabolized via the PCA branches of the β-ketoadipate pathway .
properties
IUPAC Name |
4-iododibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEYZYYNAMWIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332493 | |
Record name | 4-Iododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iododibenzofuran | |
CAS RN |
65344-26-5 | |
Record name | 4-Iododibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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